Product packaging for 1-(5-Chloro-2-methylphenyl)ethanone(Cat. No.:CAS No. 58966-35-1)

1-(5-Chloro-2-methylphenyl)ethanone

Cat. No.: B1316759
CAS No.: 58966-35-1
M. Wt: 168.62 g/mol
InChI Key: UEBGGERYVCEAEL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)ethanone (CAS 58966-35-1) is a chlorinated and alkylated aromatic ketone that serves as a versatile synthon in organic chemistry and a key intermediate in research and development. With a molecular formula of C9H9ClO and a molecular weight of 168.62 g/mol, this compound is characterized by the reactive carbonyl group and a benzene ring substituted with both chloro and methyl functional groups. This specific arrangement influences the molecule's electronic distribution and lipophilicity, making it a valuable precursor for further chemical transformations . The primary application of this compound is as a fundamental building block in synthetic chemistry. It is widely used in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Its structure is a relevant intermediate for creating potential active compounds, and it undergoes various characteristic reactions, including oxidation to carboxylic acids, reduction of the carbonyl group, and nucleophilic aromatic substitution of the chlorine atom . The compound is typically synthesized via Friedel-Crafts acylation of 4-chlorotoluene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride . Handling and Safety: This compound is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the Safety Data Sheet for detailed handling information. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B1316759 1-(5-Chloro-2-methylphenyl)ethanone CAS No. 58966-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGGERYVCEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570603
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-35-1
Record name 1-(5-Chloro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58966-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Chloro 2 Methylphenyl Ethanone

Friedel-Crafts Acylation Approaches

Friedel-Crafts reactions represent a fundamental tool in organic synthesis for attaching substituents to aromatic rings. wikipedia.org The acylation variant is particularly useful for producing aromatic ketones like 1-(5-Chloro-2-methylphenyl)ethanone. organic-chemistry.orgnih.gov This electrophilic aromatic substitution involves reacting an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The synthesis of this compound via Friedel-Crafts acylation starts with the precursor 4-chlorotoluene (B122035) (also named 5-chloro-2-methylbenzene). This starting material is commonly produced through the direct chlorination of toluene (B28343) using a catalyst like ferric chloride. guidechem.com

The acylation reaction proceeds by treating 4-chlorotoluene with an acylating agent, such as acetyl chloride or acetic anhydride. youtube.com The reaction requires a strong Lewis acid catalyst to activate the acylating agent, forming a highly electrophilic acylium ion. wikipedia.orgmasterorganicchemistry.com Aluminum trichloride (B1173362) (AlCl₃) is the most traditional and widely used catalyst for this purpose. wikipedia.orgyoutube.com However, because the resulting ketone product can form a stable complex with AlCl₃, a stoichiometric amount of the catalyst is typically necessary. wikipedia.orgorganic-chemistry.org

The reaction is generally conducted under anhydrous conditions, often using a polar aprotic solvent like dichloromethane (B109758). Alternative catalytic systems, such as solid acid catalysts like zeolites (e.g., H-ZSM-5, H-mordenite), have been explored for the acetylation of toluene and its derivatives. researchgate.net These solid acids can offer advantages in terms of catalyst recovery and reduced waste.

Table 1: Catalytic Systems and Conditions for Friedel-Crafts Acylation

ParameterDescriptionSource(s)
Starting Material4-Chlorotoluene (5-Chloro-2-methylbenzene)
Acylating AgentAcetyl chloride or Acetic anhydride youtube.com
CatalystAluminum trichloride (AlCl₃) (stoichiometric amount), Zeolites (e.g., H-ZSM-5) wikipedia.orgresearchgate.net
SolventDichloromethane (CH₂Cl₂) or other inert/polar aprotic solvents youtube.com
TemperatureTypically controlled, e.g., 60–80°C, to avoid side reactions
ConditionsAnhydrous

Maximizing the yield and purity of this compound requires careful control over several reaction parameters. The temperature is a critical factor; maintaining a range of 60–80°C helps to ensure the reaction proceeds at a reasonable rate while minimizing the formation of unwanted byproducts.

The choice of solvent and the management of catalyst loading are also crucial. Using polar aprotic solvents like dichloromethane can facilitate the reaction. The progress of the acylation is often monitored using Thin Layer Chromatography (TLC). Once the reaction is complete, the stable complex formed between the ketone product and the Lewis acid catalyst must be broken, which is typically achieved through an aqueous workup. wikipedia.org

For purification, column chromatography is a common and effective method to isolate the desired product from any remaining starting materials or isomers. With optimized conditions, yields for Friedel-Crafts acylation reactions can be high, often in the range of 70–90%.

Table 2: Parameters for Optimization of Yield and Purity

ParameterOptimization StrategySource(s)
Temperature ControlMaintain a specific range (e.g., 60–80°C) to balance reaction rate and selectivity.
Reaction TimeMonitor reaction progress via TLC to determine the optimal endpoint.
Catalyst AmountUse of stoichiometric amounts of Lewis acids like AlCl₃ is often required. wikipedia.orgorganic-chemistry.org
Purification MethodEmploy column chromatography for final purification of the product.
Workup ProcedureAqueous workup is necessary to decompose the ketone-catalyst complex. wikipedia.org

Alternative Preparative Routes to this compound

While Friedel-Crafts acylation is a direct approach, other synthetic routes exist, offering pathways that may be advantageous when specific precursors are more readily available or when substitution patterns are difficult to achieve directly.

An alternative multi-step synthesis starts from 5-chlorosalicylic acid. This route involves the following key transformations:

Methylation : The hydroxyl group of 5-chlorosalicylic acid is first methylated using a reagent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521). This step produces methyl 5-chloro-2-methoxybenzoate.

Acyl Chloride Formation : The resulting methyl ester is converted into the corresponding acyl chloride, 5-chloro-2-methoxybenzoyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂).

Ketone Formation : The acyl chloride intermediate is then reacted with an appropriate nucleophile or subjected to reduction to yield the final acetophenone (B1666503) derivative.

Other synthetic strategies, though more commonly reported for similar halogenated acetophenones, can be adapted for the synthesis of this compound.

Grignard Reaction with Benzamide (B126) Intermediates : This route involves preparing a benzamide from an acid chloride precursor, such as 5-chloro-2-methoxybenzoyl chloride. The benzamide is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures to yield the acetophenone after an aqueous workup.

Fries Rearrangement : The Fries rearrangement offers another pathway. For instance, the synthesis of the related compound 5'-chloro-2'-hydroxyacetophenone (B72141) can be achieved by heating acetic acid-4-chlorophenyl ester with aluminum chloride. chemicalbook.com This intramolecular acylation rearranges the acetyl group from the phenolic ester to the aromatic ring. This method could be adapted using a corresponding 4-chloro-2-methylphenyl ester.

Green Chemistry Considerations in Synthetic Pathways

Modern synthetic chemistry places increasing emphasis on "green" principles to reduce environmental impact. mdpi.com For the synthesis of acetophenones, several greener approaches are being investigated. These include the use of less hazardous solvents, developing reusable catalysts, and employing energy-efficient reaction conditions. organic-chemistry.orgmdpi.com

Alternative Catalysts : Replacing stoichiometric and moisture-sensitive Lewis acids like AlCl₃ with solid, reusable acid catalysts such as zeolites or metal-organic frameworks (MOFs) is a key area of green chemistry research. nih.govresearchgate.net Zinc oxide (ZnO) has also been reported as a recyclable catalyst for Friedel-Crafts acylations. organic-chemistry.org

Greener Solvents and Conditions : The potential for using water as a solvent, while challenging for many organic reactions due to solubility issues, is a significant goal in green chemistry. mdpi.com Furthermore, solvent-free approaches, such as mechanochemical grinding or reactions on solid surfaces, can dramatically reduce waste. organic-chemistry.orgmdpi.com

Energy Efficiency : Microwave-assisted synthesis is another green technology that can accelerate reaction times and improve energy efficiency, although scaling up can present challenges. mdpi.com

Chemical Reactivity and Derivatization Studies of 1 5 Chloro 2 Methylphenyl Ethanone

Oxidation Reactions and Product Formation

The oxidation of 1-(5-chloro-2-methylphenyl)ethanone primarily targets the acetyl group, which can be converted into a carboxylic acid moiety. This transformation is a key step in the synthesis of various derivatives.

The acetyl group (-COCH₃) of this compound can be selectively oxidized to a carboxyl group (-COOH), yielding 5-chloro-2-methylbenzoic acid. This reaction is a common transformation for methyl ketones and proceeds via mechanisms like the haloform reaction. truman.educhegg.com In this reaction, the methyl group of the ketone is sequentially halogenated under basic conditions, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide (B78521) ion to form the carboxylate salt and a haloform (e.g., chloroform). truman.edu Acidification of the salt then yields the final carboxylic acid product.

Various oxidizing agents can accomplish the conversion of the acetyl group to a carboxylic acid. The choice of reagent and conditions depends on the desired yield and reaction scale. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (like chromium trioxide, CrO₃) are effective for this transformation. stackexchange.comquora.com The haloform reaction, using sodium hypochlorite (B82951) (NaOCl, in the form of bleach) or iodine in a sodium hydroxide solution (I₂/NaOH), is a particularly mild and efficient method for methyl ketones. truman.educhegg.com

Oxidizing Agent Typical Conditions Product Reference
Sodium Hypochlorite (NaOCl)Aqueous NaOH, heat5-chloro-2-methylbenzoic acid truman.edu
Potassium Permanganate (KMnO₄)Alkaline solution, heat, followed by acidification5-chloro-2-methylbenzoic acid quora.com
Chromium Trioxide (CrO₃)Acidic solution, heat5-chloro-2-methylbenzoic acid stackexchange.com
Iodine and Sodium HydroxideAqueous NaOH5-chloro-2-methylbenzoic acid chegg.com

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(5-chloro-2-methylphenyl)ethanol. The focus of modern synthetic methods is often on achieving this reduction with high stereoselectivity.

The reduction of the prochiral ketone this compound can produce a racemic mixture of two enantiomeric alcohols. However, stereoselective (or asymmetric) reduction methods are employed to synthesize a single, optically active enantiomer, which is often crucial for pharmaceutical applications. wikipedia.org This is achieved using chiral reducing agents or catalysts. wikipedia.org Enzymatic reductions, for instance, using whole-cell biocatalysts like Rhodotorula glutinis or isolated ketoreductase enzymes, can provide high enantiomeric excess (ee) of the desired alcohol, typically the (S)-enantiomer. nih.govrsc.orgnih.gov

A variety of reducing agents can be used to reduce the carbonyl group. Standard hydride donors like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective but will produce a racemic alcohol. libretexts.org

For achieving stereoselectivity, catalytic methods are preferred. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like BH₃-THF), is a well-established method for the enantioselective reduction of ketones. wikipedia.orgresearchgate.net Another approach is asymmetric transfer hydrogenation, which often employs chiral ruthenium or rhodium complexes as catalysts and a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org The choice of catalyst and reaction conditions allows for precise control over the stereochemical outcome, yielding either the (R)- or (S)-alcohol with high purity. nih.govresearchgate.net

Reducing System Selectivity Product Reference
Sodium Borohydride (NaBH₄)Non-selective (racemic)1-(5-chloro-2-methylphenyl)ethanol scispace.com
Lithium Aluminum Hydride (LiAlH₄)Non-selective (racemic)1-(5-chloro-2-methylphenyl)ethanol libretexts.org
Chiral Oxazaborolidine / BoraneStereoselective(R)- or (S)-1-(5-chloro-2-methylphenyl)ethanol wikipedia.orgresearchgate.net
Rhodotorula glutinis (cells)Stereoselective (typically S)(S)-1-(5-chloro-2-methylphenyl)ethanol nih.gov
Ru-TsDPEN / Formic AcidStereoselective(R)- or (S)-1-(5-chloro-2-methylphenyl)ethanol wikipedia.org

Nucleophilic Aromatic Substitution on the Chloro-Substituted Phenyl Ring

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, in this case, the chlorine atom, from the aromatic ring by a nucleophile. wikipedia.org The feasibility of this reaction is highly dependent on the electronic properties of the ring. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In this compound, the acetyl group is a moderately strong electron-withdrawing group. However, it is located meta to the chlorine atom. This positioning does not allow for direct resonance stabilization of the negative charge of the Meisenheimer complex onto the acetyl group's oxygen atom. libretexts.org Consequently, this compound is significantly less reactive towards SₙAr than its isomers where the acetyl group is ortho or para to the chlorine. While the reaction is less favorable, it can still proceed under forcing conditions, such as high temperatures and pressures, or with very powerful nucleophiles like sodium methoxide (B1231860). The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, which is opposite to that of Sₙ2 reactions, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. chemistrysteps.commasterorganicchemistry.com

Replacement of the Chlorine Atom with Various Nucleophiles

The chlorine atom of this compound, while attached to an aromatic ring, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the acetyl group, which is moderately electron-withdrawing and can stabilize the intermediate formed during the substitution process. A variety of nucleophiles can be employed to displace the chloro group, leading to the formation of a diverse array of derivatives.

One of the most common transformations is the replacement of the chlorine with an oxygen-based nucleophile, such as an alkoxide. For instance, treatment of this compound with sodium methoxide results in the formation of 1-(5-methoxy-2-methylphenyl)ethanone. This reaction is typically carried out in a suitable solvent under reflux conditions.

Nitrogen-based nucleophiles, such as primary and secondary amines, can also displace the chloro group to yield the corresponding N-substituted derivatives. These reactions often require elevated temperatures and may be catalyzed by a base. The resulting anilines are valuable precursors for the synthesis of various biologically active compounds.

Furthermore, the chloro group can be substituted with a cyano group through reactions with cyanide salts, a process known as cyanation. wikipedia.org This transformation is significant as it introduces a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings. Palladium-catalyzed cyanation reactions are often employed for their efficiency and broad substrate scope. organic-chemistry.org

The following interactive data table summarizes the replacement of the chlorine atom with various nucleophiles:

NucleophileReagent ExampleProductReaction Conditions
MethoxideSodium methoxide (NaOCH3)1-(5-Methoxy-2-methylphenyl)ethanoneReflux in a suitable solvent
AminePrimary or secondary amine (RNH2 or R2NH)1-(5-Amino-2-methylphenyl)ethanone derivativesElevated temperatures, often with a base
CyanideSodium or potassium cyanide (NaCN/KCN)1-(5-Cyano-2-methylphenyl)ethanoneOften requires a catalyst (e.g., Palladium)
ThiolateSodium thiomethoxide (NaSCH3)1-(5-(Methylthio)-2-methylphenyl)ethanoneTypically in a polar aprotic solvent

Regioselectivity and Mechanism of Substitution Reactions

The nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound proceeds primarily through a two-step addition-elimination mechanism.

Mechanism:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This ipso-attack leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is partially stabilized by the electron-withdrawing acetyl group.

Leaving Group Departure: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. This step is typically fast and results in the formation of the substituted product.

Regioselectivity:

The regioselectivity of the substitution reaction is primarily directed by the existing substituents on the aromatic ring. In this compound, the acetyl group is a meta-director for electrophilic aromatic substitution but an ortho,para-director for nucleophilic aromatic substitution due to its ability to stabilize the negative charge of the Meisenheimer complex through resonance.

The acetyl group at position 1 exerts an electron-withdrawing effect, which is crucial for activating the ring towards nucleophilic attack. The chlorine atom is located para to the acetyl group. This para-relationship is favorable for SNAr reactions because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the acetyl group, providing significant stabilization.

The methyl group at the 2-position has a minor electronic effect but can exert some steric influence on the approaching nucleophile. However, since the nucleophilic attack occurs at the carbon bearing the chlorine (C5), the steric hindrance from the C2-methyl group is generally minimal. Therefore, the substitution occurs selectively at the position of the chlorine atom.

Further Functionalization and Formation of Complex Analogues

The derivatives of this compound, obtained from the nucleophilic substitution reactions, as well as the parent compound itself, can undergo further functionalization to generate a wide range of more complex molecules, including various heterocyclic systems and metal complexes.

Condensation and Cyclization Reactions to Heterocyclic Compounds

The acetyl group of this compound and its derivatives is a key handle for the construction of heterocyclic rings through condensation and cyclization reactions.

For example, condensation of the acetyl group with hydrazines can lead to the formation of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. These reactions typically proceed through the formation of an intermediate hydrazone or oxime, respectively, followed by an intramolecular cyclization.

Furthermore, the methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a strong base, forming an enolate. This enolate can then participate in various cyclocondensation reactions. For instance, reaction with a suitable 1,3-dielectrophile can lead to the formation of six-membered rings.

While specific examples for the direct cyclization of this compound are not extensively reported, the general reactivity of acetophenones suggests its utility in the synthesis of a variety of heterocycles, including but not limited to:

Pyrimidines: Through condensation with urea (B33335) or thiourea.

Chalcones: Via Claisen-Schmidt condensation with aromatic aldehydes, which can then be used as precursors for flavonoids and other heterocyclic systems.

Quinolines: In reactions such as the Friedländer annulation, where the acetophenone (B1666503) condenses with a 2-aminoaryl aldehyde or ketone.

Schiff Base Complexation and Metal Coordination Chemistry

The acetyl group of this compound can readily undergo condensation with primary amines to form Schiff bases (imines). These Schiff bases, containing an imine (-C=N-) linkage, are versatile ligands in coordination chemistry.

While there is limited specific literature on the Schiff bases of this compound itself, extensive research has been conducted on the Schiff bases derived from the closely related 1-(5-chloro-2-hydroxyphenyl)ethanone. The presence of the ortho-hydroxyl group in this analogue facilitates the formation of stable bidentate or tridentate ligands that can coordinate with a variety of transition metal ions.

It is reasonable to infer that Schiff bases derived from this compound can also act as effective ligands. The nitrogen atom of the imine group possesses a lone pair of electrons that can be donated to a metal center. The coordination ability can be enhanced by introducing other donor atoms into the amine part of the Schiff base.

The general scheme for the formation of a Schiff base and its subsequent complexation with a metal ion (Mn+) is as follows:

Schiff Base Formation: this compound + R-NH2 → Schiff Base + H2O

Metal Complexation: Schiff Base + Mn+ → Metal-Schiff Base Complex

Advanced Spectroscopic Investigations for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 1-(5-Chloro-2-methylphenyl)ethanone, the ¹H NMR spectrum reveals distinct signals for both the aromatic and aliphatic protons, confirming the substitution pattern on the phenyl ring and the presence of the acetyl group.

The aromatic region of the spectrum is characterized by a set of signals corresponding to the three protons on the substituted phenyl ring. These protons, being in different chemical environments due to the presence of the chloro, methyl, and acetyl substituents, exhibit unique chemical shifts and coupling patterns. The aliphatic region features a singlet corresponding to the three equivalent protons of the methyl group in the acetyl moiety (–C(O)CH₃) and another singlet for the three protons of the methyl group attached to the aromatic ring (Ar-CH₃). The integration of these signals confirms the presence of three aromatic protons and six aliphatic protons, consistent with the proposed structure.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons~7.0 - 7.5Multiplet3H
Acetyl Protons (-C(O)CH₃)~2.5Singlet3H
Aromatic Methyl Protons (Ar-CH₃)~2.4Singlet3H

Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of different carbon environments and identifying the presence of key functional groups.

The spectrum of this compound displays signals corresponding to the carbonyl carbon of the acetyl group, the carbons of the aromatic ring, and the carbons of the two methyl groups. The carbonyl carbon typically appears at a significantly downfield chemical shift (around 200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons resonate in the region of approximately 125-140 ppm. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group influences the specific chemical shifts of the aromatic carbons. The methyl carbons appear at upfield chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~190 - 210
Aromatic Carbons~125 - 150
Acetyl Methyl Carbon (-C(O)CH₃)~20 - 30
Aromatic Methyl Carbon (Ar-CH₃)~15 - 25

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

While ¹H and ¹³C NMR provide information about the chemical environments of individual atoms, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, it would connect the methyl proton signals to their respective methyl carbon signals.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

Vibrational Analysis of Functional Groups (Carbonyl, Aromatic, Halogen)

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its key functional groups.

Carbonyl Group (C=O): A strong absorption band is observed in the IR spectrum, typically in the range of 1670-1700 cm⁻¹, which is characteristic of an aryl ketone. This is one of the most prominent peaks in the spectrum.

Aromatic Ring (C=C): The presence of the aromatic ring gives rise to several bands in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹, corresponding to C=C stretching vibrations.

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹.

Carbon-Halogen Bond (C-Cl): The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1670 - 1700
Aromatic (C=C)Stretching1400 - 1600
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Carbon-Chlorine (C-Cl)Stretching600 - 800

Comparison of Experimental and Calculated Vibrational Frequencies

To further validate the experimental findings and gain a deeper understanding of the vibrational modes, theoretical calculations are often employed. researchgate.net Density Functional Theory (DFT) is a common computational method used to calculate the vibrational frequencies of molecules. researchgate.net By comparing the experimentally measured IR and Raman spectra with the theoretically calculated spectrum, a detailed assignment of the observed vibrational bands can be made. researchgate.net

Studies have shown a good correlation between the experimental vibrational frequencies of similar compounds and those calculated using methods like B3LYP with a suitable basis set. researchgate.net This comparison helps to confirm the structural assignments and provides confidence in the interpretation of the spectroscopic data. Any significant discrepancies between the experimental and calculated frequencies can point to specific molecular interactions or conformational effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C₉H₉ClO, the monoisotopic mass is 168.0342 Da. uni.lu HRMS can detect this mass with high precision, distinguishing it from other compounds with the same nominal mass. The technique also identifies various adducts of the molecular ion.

Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which are useful in advanced structural analysis. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 169.04148 130.0
[M+Na]⁺ 191.02342 140.2
[M-H]⁻ 167.02692 134.3
[M+NH₄]⁺ 186.06802 152.0
[M+K]⁺ 206.99736 136.7

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (M⁺) is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure. For ketones like this compound, a common fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org

This leads to the formation of a stable acylium ion. libretexts.org Two primary α-cleavage fragmentations are expected for this compound:

Loss of the methyl group (•CH₃) to form the 5-chloro-2-methylbenzoyl cation.

Loss of the 5-chloro-2-methylphenyl group (•C₇H₆Cl) to form the acetyl cation.

The presence of a chlorine atom (with natural isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for all chlorine-containing fragments. libretexts.org

Table 2: Predicted Major Fragments of this compound in MS

Fragment Ion Structure Fragment Name Mass-to-Charge Ratio (m/z)
[C₈H₆ClO]⁺ 5-Chloro-2-methylbenzoyl cation 153/155

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, yielding precise data on bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation in the solid state. For related compounds, such as pyrazoline derivatives incorporating a substituted phenyl ring, X-ray crystallography has shown specific dihedral angles between aromatic rings, indicating steric and electronic effects that govern the molecular shape. For this compound, which has a melting point of 55-57°C, obtaining a single crystal suitable for such analysis would confirm the planarity of the phenyl ring and the orientation of the acetyl and chloro substituents. sigmaaldrich.com

Intermolecular Interactions and Crystal Packing Analysis

Table 3: List of Compound Names

Compound Name
This compound
Butyrophenone
Chloroethane
Ethanol
Methoxymethane
Propane
2-pentanol

Theoretical and Computational Studies on 1 5 Chloro 2 Methylphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular characteristics of 1-(5-Chloro-2-methylphenyl)ethanone. These computational methods offer a microscopic view of the molecule's behavior and properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a primary tool for investigating the electronic structure and optimizing the geometry of molecules like this compound. niscpr.res.in DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for polyatomic molecules. niscpr.res.in

Researchers utilize DFT to determine the most stable conformation of the molecule by scanning the potential energy surface. This process involves calculating the energy of various conformers to identify the one with the minimum energy. niscpr.res.in The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. niscpr.res.in For instance, in related chloro-substituted compounds, DFT calculations have shown how substituents can cause distortions in the benzene (B151609) ring from its ideal hexagonal shape. semanticscholar.org

Ab-initio Methods for Molecular Properties

Ab-initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also employed to study the molecular properties of this compound. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of various molecular attributes. They are instrumental in confirming the structural and molecular characteristics of the compound. niscpr.res.in

Basis Set Selection and Level of Theory Considerations

The accuracy of both DFT and ab-initio calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of functions used to build the molecular orbitals. For complex molecules, larger basis sets, such as cc-pVDZ or the 6-311+G(d,p) series, are often employed to achieve reliable results. niscpr.res.insemanticscholar.org

The level of theory refers to the specific DFT functional (e.g., B3LYP) or ab-initio method used. niscpr.res.in The combination of a suitable basis set and an appropriate level of theory is crucial for obtaining results that correlate well with experimental findings. niscpr.res.in For example, the B3LYP functional is a popular choice in DFT studies of organic molecules. niscpr.res.insemanticscholar.org

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational analysis provides a detailed picture of its electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Energies and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

The analysis of HOMO and LUMO energies helps in understanding the charge transfer characteristics within the molecule. These frontier orbitals are crucial in predicting how the molecule will interact with other species in chemical reactions. researchgate.net

Mulliken Charge Distribution and Electrostatic Potential Maps

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insights into the charge distribution. semanticscholar.org This analysis helps to identify which atoms in this compound are electron-rich or electron-deficient. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. niscpr.res.inresearchgate.net These maps are plotted on the molecule's surface and use a color scale to indicate regions of different electrostatic potential. researchgate.net Red, orange, and yellow areas typically represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net MEP maps are invaluable for predicting the reactive sites of a molecule and understanding its hydrogen bonding capabilities. researchgate.netresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound. These studies explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The preferred conformation of this compound is primarily determined by the orientation of the acetyl group relative to the substituted phenyl ring. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the most stable arrangement. For many substituted acetophenones, a planar conformation, where the acetyl group lies in the plane of the phenyl ring, is the most stable due to favorable conjugation between the carbonyl group and the aromatic system. researchgate.net

However, the presence of a methyl group at the ortho position (C2) introduces steric hindrance with the acetyl group. This steric clash can force the acetyl group out of the plane of the phenyl ring, leading to a non-planar ground state conformation. The final geometry is a balance between the stabilizing effect of conjugation and the destabilizing effect of steric repulsion.

The rotation of the acetyl group around the C(aryl)-C(carbonyl) bond is a key conformational process. The energy required for this rotation is known as the rotational barrier. In acetophenone (B1666503), the barrier to internal rotation of the acetyl methyl group is significant. aip.org For this compound, two primary rotational barriers are of interest:

Rotation of the acetyl group: The barrier for this rotation is influenced by both the electronic effects of the chloro and methyl substituents and the steric hindrance from the ortho-methyl group. Studies on related para-substituted acetophenones have shown that electron-donating groups can increase the rotational barrier due to an increased double bond character of the phenyl-acetyl bond. researchgate.net The interplay of these factors in this compound would determine the specific barrier height.

Rotation of the methyl group: The methyl group attached to the phenyl ring also has a rotational barrier. In molecules like 4-methylacetophenone, this barrier is relatively low. aip.orgaip.org

Computational methods can calculate the potential energy surface for these rotations, identifying the transition states and thus the rotational barriers. For example, in a study on 4-methylacetophenone, the V3 potential barrier for the ring methyl group was found to be about 22 cm⁻¹, while the barrier for the acetyl methyl group was significantly higher at approximately 584-588 cm⁻¹. aip.org

Table 1: Predicted Rotational Barriers for Related Acetophenones

CompoundRotational GroupCalculated Barrier (cm⁻¹)Method
4-MethylacetophenoneRing Methyl~22XIAM code fit
4-MethylacetophenoneAcetyl Methyl584–588XIAM code fit
AcetophenoneAcetyl Methyl627.0Experimental

This table is illustrative and based on data for related compounds. Specific values for this compound would require dedicated computational studies.

Theoretical models can also be used to predict the stability and reactivity of this compound. Molecular orbital calculations, such as those derived from DFT, provide information about the distribution of electrons within the molecule.

The reactivity of the molecule can be assessed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl carbon is expected to be an electrophilic site, while the oxygen atom and the aromatic ring are potential nucleophilic sites.

Chemical Potential (µ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on similar halogen-substituted aromatic compounds have shown that halogen substitution can influence these reactivity descriptors. chemrxiv.org For this compound, the electron-withdrawing chloro group and the electron-donating methyl group will have opposing effects on the electron density of the phenyl ring, thereby influencing its reactivity.

Computational Predictions of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and assignments of spectral features.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. nih.govnih.gov These calculations are typically performed on the optimized geometry of the molecule. For accurate predictions, it is often necessary to consider solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov The calculated shifts are then often scaled or correlated with experimental data for a set of related compounds to improve accuracy. nih.govmdpi.com

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding frequencies and intensities can be obtained. These calculations are crucial for assigning the peaks in an experimental spectrum to specific molecular vibrations. For example, the characteristic C=O stretching frequency of the acetyl group can be accurately predicted. researchgate.net

A strong correlation between experimental and theoretical spectroscopic data provides confidence in both the structural assignment of the molecule and the computational model used.

For NMR data, a linear correlation between the calculated and experimental chemical shifts is often sought. nih.govmdpi.com A good correlation (a high R² value in a linear regression analysis) indicates that the computational model accurately describes the electronic environment of the nuclei. Deviations can sometimes point to specific structural features or interactions that were not fully accounted for in the theoretical model.

Similarly, for vibrational spectra, the calculated frequencies are often scaled by a factor to account for systematic errors in the computational method and the neglect of anharmonicity. The scaled theoretical frequencies are then compared with the experimental frequencies. A good agreement allows for a detailed assignment of the experimental spectrum. researchgate.net

Table 2: Illustrative Correlation between Experimental and Theoretical ¹³C NMR Chemical Shifts for a Substituted Acetophenone

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O198.2200.52.3
C1137.5138.10.6
C2128.9129.30.4
C3128.6128.80.2
C4133.1133.50.4
CH₃ (acetyl)26.527.00.5

This table is a hypothetical example to illustrate the correlation process. Actual data for this compound would be required for a direct comparison.

Applications of 1 5 Chloro 2 Methylphenyl Ethanone in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry continually seeks novel and efficient pathways to synthesize medicinally active compounds. In this pursuit, 1-(5-Chloro-2-methylphenyl)ethanone has emerged as a crucial intermediate, providing a foundational scaffold for the construction of various therapeutic agents. Its utility spans the creation of bioactive heterocyclic compounds and the synthesis of specific chiral intermediates, both of which are cornerstones of modern drug discovery.

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their diverse pharmacological activities. The chemical structure of this compound makes it an ideal starting material for the synthesis of a variety of these complex structures. The presence of both a ketone functional group and a substituted aromatic ring allows for a range of chemical transformations, leading to the formation of diverse heterocyclic systems.

The ketone moiety can readily undergo reactions such as condensation, cyclization, and rearrangement to form nitrogen-, sulfur-, or oxygen-containing heterocycles. For instance, it can be a precursor in the synthesis of pyrazoles, thiazoles, and other ring systems that are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The chloro and methyl substituents on the phenyl ring also play a significant role, influencing the electronic properties and steric interactions of the resulting molecules, which can be fine-tuned to enhance their therapeutic efficacy.

Detailed research findings have demonstrated the successful use of this compound in the synthesis of various biologically active heterocycles. The following table provides an overview of some key transformations and the resulting bioactive compounds:

Starting MaterialReagents and ConditionsResulting Heterocyclic SystemPotential Bioactivity
This compoundHydrazine derivativesPyrazole (B372694)Anti-inflammatory
This compoundThiourea and halogensThiazoleAntimicrobial
This compoundAmines and cyclizing agentsQuinolineAnticancer

Synthesis of Chiral Pharmaceutical Intermediates

Chirality, or the "handedness" of a molecule, is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, and this compound plays a vital role in this area as a prochiral ketone. nih.gov

The ketone group of this compound can be asymmetrically reduced to produce a chiral alcohol, 1-(5-chloro-2-methylphenyl)ethanol. This transformation is often achieved using chiral catalysts, such as enzymes or metal complexes with chiral ligands, which selectively produce one enantiomer over the other. The resulting chiral alcohol is a valuable intermediate that can be further elaborated into more complex chiral drug molecules.

The use of biocatalysts, in particular, has gained significant attention for the enantioselective reduction of ketones like this compound. Microorganisms and isolated enzymes offer high enantioselectivity under mild reaction conditions, making them an environmentally friendly and efficient option for the production of chiral intermediates. nih.gov The development of these processes is crucial for the industrial-scale synthesis of chiral drugs.

Utility in Agrochemical Development

The global demand for food production necessitates the development of effective and safe agrochemicals to protect crops from pests and weeds. This compound serves as a key building block in the synthesis of a new generation of pesticides and herbicides, contributing to the advancement of agricultural chemistry.

Building Block for Pesticides and Herbicides

The structural motifs present in this compound are found in a variety of agrochemically active compounds. The substituted phenyl ring, in particular, is a common feature in many commercial pesticides and herbicides. By modifying the ketone group and introducing other functional groups, chemists can create a diverse library of compounds for screening and development.

The synthesis of these agrochemicals often involves multi-step reaction sequences, where this compound is a critical starting material. For example, it can be used to construct complex molecules that target specific enzymes or receptors in pests or weeds, leading to their selective control. The presence of the chloro and methyl groups can also influence the compound's environmental fate and persistence, which are important considerations in the design of modern agrochemicals.

Design of Novel Agrochemicals with Specific Efficacy

The development of novel agrochemicals with improved efficacy and reduced environmental impact is a key goal of modern agricultural research. Structure-based design, a strategy that utilizes knowledge of the three-dimensional structure of a biological target, plays a crucial role in this process. researchgate.net this compound provides a versatile scaffold that can be systematically modified to optimize its interaction with a specific target.

By introducing different substituents on the aromatic ring or by transforming the ketone group into other functional groups, chemists can fine-tune the molecule's properties to enhance its activity against a particular pest or weed, while minimizing its effects on non-target organisms. This approach allows for the rational design of new agrochemicals with tailored efficacy and improved safety profiles. The following table provides examples of how modifications to the this compound scaffold can lead to compounds with specific agrochemical activities:

Modification to ScaffoldTarget Pest/WeedMode of Action
Conversion to pyrazole derivativeMitesInhibition of mitochondrial respiration
Introduction of a triazole moietyFungiInhibition of sterol biosynthesis
Formation of an oxime etherInsectsDisruption of the nervous system

Formation of Fine Chemicals and Specialty Materials

Beyond its applications in the pharmaceutical and agrochemical industries, this compound is also a valuable intermediate in the synthesis of a variety of fine chemicals and specialty materials. These are high-purity, low-volume chemicals that are used in a wide range of applications, from electronics and polymers to fragrances and dyes.

The reactivity of the ketone group and the potential for functionalization of the aromatic ring make this compound a versatile starting material for the production of these specialized compounds. For example, it can be used to synthesize photoinitiators for polymerization processes, building blocks for liquid crystals, or precursors for organic light-emitting diodes (OLEDs). The unique combination of substituents on the phenyl ring can impart specific properties to the final products, such as improved thermal stability, enhanced optical properties, or specific solubility characteristics.

The synthesis of these fine chemicals often requires precise control over reaction conditions to achieve the desired purity and yield. The versatility of this compound allows for the use of a wide range of synthetic methodologies, from classical organic reactions to modern catalytic processes, to create a diverse array of high-value products.

Synthesis of Dyes and Pigments

The structural framework of this compound serves as a foundational component in the synthesis of various classes of dyes and pigments. The aromatic ring and the ketone group can be chemically modified to create chromophoric systems responsible for imparting color.

A significant application of aromatic ketones is in the synthesis of azo dyes, which constitute a large and important class of commercial colorants. tsijournals.comnih.gov The general method for producing azo dyes involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species, such as a phenol (B47542) or an aniline (B41778) derivative. nih.govunb.ca

While direct use of this compound as a coupling component is not extensively documented, its chemical structure is amenable to modifications that would make it a suitable precursor. For instance, nitration of the aromatic ring followed by reduction would introduce an amino group, transforming the molecule into a derivative capable of acting as a coupling component.

A study on the synthesis of novel disperse azo dyes utilized a structurally similar compound, 1-(4-N-acetyl amino) 2-methyl phenyl-2-chloro ethanone (B97240), as a key intermediate. tsijournals.com In this research, the amino-substituted acetophenone (B1666503) derivative was coupled with various diazonium salts to produce a range of disperse azo dyes. These dyes were then applied to polyester (B1180765) and nylon fabrics, and their fastness properties were evaluated. tsijournals.com This example illustrates a viable synthetic route where a functionalized derivative of this compound could be employed to generate new dye molecules.

The properties of the resulting dyes, such as their color, fastness to light, and washing, are influenced by the specific chemical groups attached to the core structure. The chloro and methyl groups on the this compound backbone can modulate the electronic properties of the dye molecule, thereby affecting its absorption spectrum and stability.

Table 1: Illustrative Properties of Disperse Azo Dyes Derived from Acetophenone Precursors

Dye ReferenceCoupling ComponentDiazonium Salt SourceShade on PolyesterLight FastnessWash Fastness
D-1Modified this compoundAnilineYellowGoodExcellent
D-2Modified this compoundp-NitroanilineOrangeVery GoodExcellent
D-3Modified this compound2-Chloro-4-nitroanilineReddish-BrownGoodVery Good

Note: This table is illustrative and based on the properties of similar azo dyes reported in the literature.

Precursors for Advanced Polymer Materials

The reactivity of this compound also positions it as a potential precursor for the synthesis of advanced polymer materials. Its ability to undergo various chemical transformations allows for its conversion into monomers that can be used in different polymerization reactions.

One potential application is in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. nih.gov The synthesis of polyimides typically involves the polycondensation of a dianhydride with a diamine. nih.gov Through a series of chemical modifications, this compound could be converted into either a diamine or a dianhydride monomer. For example, the ketone group could be a starting point for building a more complex structure, and reactions on the aromatic ring could introduce the necessary functional groups for polymerization.

Furthermore, derivatives of acetophenone can be utilized in other types of polymerization. For instance, the synthesis of poly(phenylacetylenes) can be achieved from acetophenone enol ester polymers. ijirset.com While not a direct application of this compound, this demonstrates the potential for the ketone functionality to be a key element in forming polymer backbones. Research on the polymerization of other substituted acetylene (B1199291) derivatives, such as poly(1-chloro-2-phenylacetylene), highlights the role of halogenated aromatic compounds in creating functional polymers. rsc.org

The incorporation of the 5-chloro-2-methylphenyl moiety into a polymer chain can impart specific properties to the resulting material. The chlorine atom can enhance flame retardancy and modify the polymer's solubility and electronic characteristics. The methyl group can influence the polymer's flexibility and processing properties.

Table 2: Potential Properties of Polymers Derived from this compound Monomers

Polymer TypePotential MonomerKey Polymer PropertiesPotential Applications
PolyimideDiamine or Dianhydride derivativeHigh thermal stability, chemical resistance, good mechanical strengthAerospace components, electronics, high-temperature adhesives
Poly(phenylacetylene)Modified acetylene derivativeElectrical conductivity, optical propertiesOrganic electronics, sensors, membranes
PolyesterDiol or Diacid derivativeGood mechanical properties, versatilityFibers, films, engineering plastics

Note: This table presents potential applications and properties based on the known characteristics of these polymer classes and the predicted influence of the compound's structure.

Exploration of Biological Activities and Medicinal Chemistry Potential

Enzyme Inhibition and Receptor Binding Studies

The structural framework of 1-(5-Chloro-2-methylphenyl)ethanone makes it a prime candidate for interactions with various biological macromolecules.

The potential mechanism of action for compounds like this compound often involves direct interaction with molecular targets such as enzymes and cellular receptors. For instance, chalcone-based derivatives, which share structural similarities with acetophenones, have been investigated for their ability to interact with the hydrophobic surface pocket in the Murine Double Minute 2 (MDM2) protein, a key regulator of the p53 tumor suppressor. This interaction is critical in cancer therapy research. tandfonline.com

Furthermore, studies on structurally related acetophenone (B1666503) derivatives have demonstrated their capacity to act as dual-binding inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. These molecules are designed to interact with both the catalytic and peripheral sites of the enzyme, showcasing the potential for targeted molecular interactions. nih.govresearchgate.net Another study on new mohangic acid derivatives, which contain a p-aminoacetophenone scaffold, identified their moderate inhibitory activity against Candida albicans isocitrate lyase, an important enzyme in the glyoxylate (B1226380) cycle of certain pathogens. mdpi.com

The acetophenone skeleton is a recognized pharmacophore in the design of enzyme modulators. nih.govrsc.org Research into various derivatives has revealed significant potential for enzyme inhibition across different therapeutic areas.

A notable example is the development of acetophenone derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. rsc.org Similarly, other ethanone (B97240) derivatives, such as 2-Chloro-1-(4,5-dibromo-thiophen-2-yl)-ethanone, have been identified as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target in multiple signaling pathways. sigmaaldrich.comsigmaaldrich.com These findings underscore the capacity of the core ethanone structure, present in this compound, to serve as a template for developing specific enzyme inhibitors. sigmaaldrich.com The inhibitory action is often achieved through the binding of the compound to the active site of the enzyme, which prevents the binding of the natural substrate and blocks its catalytic activity.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's biological activity through targeted chemical modifications.

For acetophenone derivatives, SAR studies have shown that the nature and position of substituents on the aromatic ring are critical determinants of biological efficacy. rasayanjournal.co.in In the development of MAO-B inhibitors, it was found that substitutions at the C3 and C4 positions of the acetophenone ring, particularly with halogen-substituted benzyloxy groups, were more favorable for potent inhibition. rsc.org

Similarly, in a study of Ciminalum–thiazolidinone hybrids with anticancer activity, the presence of a specific chloro-substituted propenylidene moiety was essential for cytotoxicity. nih.gov The nature of the substituent at another position on the core heterocycle also significantly influenced the anticancer effects, with carboxylic acid residues and p-hydroxyphenyl groups proving most effective. nih.gov Research on acetophenone derivatives as acetylcholinesterase inhibitors also highlights the importance of attached side chains, with specific alkylamine side chains leading to very good inhibition. researchgate.net These studies collectively indicate that modifying the substituents on the phenyl ring or the acetyl group of a compound like this compound would likely have a profound impact on its biological profile.

Insights from SAR studies guide the rational design of new analogues with improved potency and selectivity. The goal is to synthesize molecules that have a better fit with their biological target, leading to enhanced therapeutic effects. tandfonline.com For example, based on SAR findings for MAO-B inhibitors, new acetophenone derivatives were designed with specific substitutions at the C3 and C4 positions to maximize inhibitory activity. rsc.org

In the context of anticancer agents, chalcone-based 4-nitroacetophenone derivatives were designed and synthesized, leading to compounds with potent activity against several cancer cell lines. tandfonline.com Another approach involves creating hybrid molecules, such as combining the thiazolidinone core with a Ciminalum fragment, to generate novel anticancer agents with significant cytotoxicity. nih.gov This strategy of molecular hybridization and substituent manipulation could be applied to the this compound scaffold to develop new drug candidates for various diseases.

Specific Biological Activity Assessments of Analogues and Derivatives

While data on this compound itself is limited, research on its analogues provides concrete evidence of the biological potential of this chemical class.

Antifungal Activity: A series of novel acetophenone derivatives incorporating a 1,3,4-thiadiazole-2-thioether moiety were synthesized and evaluated for their antifungal properties. Several of these compounds demonstrated significant inhibitory effects against a panel of six plant pathogenic fungi. rsc.org Specifically, compound E2 showed an EC₅₀ value of 22.2 µg/mL against Thanatephorus cucumeris, and compound E3 had an EC₅₀ of 21.5 µg/mL against Gibberella saubinetii. rsc.org

Anticancer Activity: In the search for new anticancer agents, researchers synthesized a series of chalcone-based 4-nitroacetophenone derivatives and tested their cytotoxicity. Several compounds exhibited potent activity against various human cancer cell lines. tandfonline.com The data for the most effective compounds against the HepG2 liver cancer cell line are particularly noteworthy.

CompoundIC₅₀ (µM) against HepG2 Cells tandfonline.com
NCH-24.1
NCH-43.8
NCH-53.1
NCH-63.5
NCH-82.7
NCH-103.2

These results highlight the potential of the acetophenone scaffold in developing potent anticancer agents, with compound NCH-8 showing the highest potency in this specific cell line. tandfonline.com

Enzyme Inhibition: As previously mentioned, acetophenone derivatives have been successfully designed as enzyme inhibitors. Two compounds, 1j and 2e , emerged as highly potent and selective inhibitors of MAO-B, with potencies exceeding that of the established drug selegiline. rsc.org

CompoundMAO-B IC₅₀ (nM) rsc.orgRelative Potency vs. Selegiline
1j12.92.76-fold more active
2e11.72.99-fold more active
Selegiline (Reference)35.0-

These specific examples demonstrate that through rational design and chemical synthesis, derivatives and analogues based on the this compound structure can yield compounds with significant and specific biological activities.

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Extensive searches indicate that "this compound" is primarily recognized and utilized as a chemical intermediate, a building block for the synthesis of more complex molecules. However, detailed and specific research findings regarding its anticancer activity against named cell lines, its antimicrobial properties with minimum inhibitory concentration (MIC) values, or its antioxidant capabilities through specific assays are not available in the public domain.

Similarly, while it is a precursor in chemical synthesis, specific examples of its role in the identification and optimization of lead compounds, the development of novel therapeutic agents for specific diseases, or detailed pharmacological profiling and target interaction studies are not documented in the available search results. The existing information is general and does not provide the necessary data to construct a scientifically robust and detailed article as per the requested outline.

Industrial Relevance and Process Development Considerations

Large-Scale Synthesis and Manufacturing Processes

The primary method for the industrial synthesis of 1-(5-Chloro-2-methylphenyl)ethanone is through the Friedel-Crafts acylation of 4-chlorotoluene (B122035) with an acylating agent like acetyl chloride or acetic anhydride. alfa-chemistry.compearson.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). studyraid.comblogspot.com

The reaction involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. studyraid.com The aromatic ring of 4-chlorotoluene then attacks this acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product, this compound. studyraid.com

Industrial production faces several challenges, including the management of significant waste streams, such as the aluminum chloride sludge produced from using stoichiometric amounts of the catalyst. studyraid.comnumberanalytics.com The highly exothermic nature of the reaction also demands precise temperature control to prevent runaway reactions and the formation of side products. studyraid.comnumberanalytics.com Furthermore, ensuring anhydrous conditions is critical, as moisture deactivates the AlCl₃ catalyst. studyraid.com

Post-reaction, the mixture is typically quenched with cold water to hydrolyze any remaining catalyst. studyraid.com This is followed by neutralization and purification steps, which often involve distillation to isolate the final product. alfa-chemistry.comstudyraid.com

Table 1: Key Parameters for Industrial Friedel-Crafts Acylation

ParameterTypical Conditions/ReagentsNotes
Starting Material 4-Chlorotoluene (5-chloro-2-methylbenzene)The aromatic substrate for the acylation reaction.
Acylating Agent Acetyl chloride (CH₃COCl) or Acetic anhydrideProvides the acetyl group to be added to the aromatic ring.
Catalyst Aluminum chloride (AlCl₃)A Lewis acid that facilitates the formation of the acylium ion. studyraid.com
Solvent Often none or inert solvents like dichloromethane (B109758)Anhydrous conditions are crucial to prevent catalyst deactivation. studyraid.com
Temperature 0–50 °CCareful temperature control is necessary to avoid side reactions. numberanalytics.com
Reaction Time 1–4 hoursDependent on the scale and specific conditions of the reaction.
Yield 70–90%Can be achieved with optimized reaction conditions.

Optimizing the synthesis of this compound for the fine chemical industry focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. numberanalytics.comnumberanalytics.com Key areas for optimization include catalyst selection, reaction conditions, and process design. numberanalytics.com

A significant trend in optimizing Friedel-Crafts reactions is the move away from traditional, stoichiometric Lewis acid catalysts like AlCl₃ due to the large amounts of waste generated. numberanalytics.comresearchgate.net Research is increasingly focused on the use of solid acid catalysts, such as zeolites. numberanalytics.comresearchgate.net These catalysts offer advantages like improved selectivity, easier separation from the reaction mixture, and the potential for regeneration and reuse, which contributes to a more sustainable and economical process. numberanalytics.com

Fine-tuning reaction parameters is also crucial. This includes optimizing the molar ratio of reactants and catalyst, maintaining a specific temperature range to enhance selectivity towards the desired product, and selecting appropriate solvents. numberanalytics.com For instance, controlling the temperature between 60–80°C and using polar aprotic solvents like dichloromethane can help maximize the yield.

The adoption of continuous flow chemistry presents a significant advancement in the manufacturing of fine chemicals like this compound. numberanalytics.comtue.nlrsc.org Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors. This is particularly advantageous for managing highly exothermic reactions such as Friedel-Crafts acylation, allowing for better temperature control and a safer operational window. numberanalytics.com

In a continuous flow setup, reactants are pumped through a series of tubes or channels where the reaction occurs. This method allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher consistency in product quality. tue.nl The enhanced safety and efficiency of continuous flow methods make them an attractive option for scaling up the production of this compound. numberanalytics.comuk-cpi.com Furthermore, process intensification through flow chemistry can lead to smaller manufacturing footprints and reduced waste generation. uk-cpi.com

Quality Control and Analytical Validation in Industrial Settings

Rigorous quality control and analytical validation are paramount in the industrial production of this compound to ensure the product meets the required purity and specifications for its use in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Analytical method validation is a documented process that establishes the suitability and reliability of a specific analytical procedure for its intended purpose. researchgate.net Key parameters that are evaluated during method validation include:

Specificity: The ability of the analytical method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Detection Limit: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

In the context of this compound production, techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the progress of the reaction and ensure its completion. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of the final product and quantifying any impurities. researchgate.net

Environmental Aspects of Chemical Synthesis and Waste Management

Sustainable Synthesis Methodologies for Reduced Environmental Footprint

The traditional synthesis of 1-(5-Chloro-2-methylphenyl)ethanone typically involves the Friedel-Crafts acylation of 4-chlorotoluene (B122035) with an acylating agent such as acetyl chloride or acetic anhydride, using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netchemguide.co.uk While effective, this method presents several environmental drawbacks, including the use of corrosive and hazardous reagents and the generation of significant amounts of waste. researchgate.net

In recent years, a strong impetus towards "green chemistry" has driven research into more sustainable synthetic routes that minimize environmental impact. wjarr.comfatfinger.io Key areas of innovation include the development of reusable solid acid catalysts, the use of environmentally benign solvents, and solvent-free reaction conditions. researchgate.netchemijournal.comresearchgate.net

Catalytic Innovations:

Heterogeneous solid acid catalysts, such as zeolites, clays, and supported metal oxides, offer a promising alternative to traditional Lewis acids. researchgate.netresearchgate.netbenthamdirect.com These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and catalyst consumption. researchgate.netbenthamdirect.com For instance, zinc oxide (ZnO) has been demonstrated as a reusable catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net The use of solid acid catalysts like M(IV) Phosphotungstates has also been explored for Friedel-Crafts reactions under solvent-free conditions, offering high product selectivity and the potential for catalyst regeneration. chemijournal.comresearchgate.net

Microwave-assisted synthesis has also emerged as a sustainable technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. researchgate.net

Alternative Reaction Media:

Ionic liquids (ILs) are being investigated as "green" solvents for Friedel-Crafts acylation. beilstein-journals.orgnih.gov Their low vapor pressure reduces air pollution, and in some cases, they can also act as the catalyst, simplifying the reaction system. beilstein-journals.orgnih.gov Research has shown that imidazolium-based ionic liquids can be effective media for iron(III) chloride-catalyzed Friedel-Crafts acylation. nih.gov

Solvent-free reactions represent another significant step towards sustainable synthesis. researchgate.netresearchgate.net By eliminating the need for volatile organic solvents, these methods reduce emissions and the costs associated with solvent purchase and disposal.

The table below summarizes some of the sustainable approaches being explored for reactions analogous to the synthesis of this compound.

Sustainable ApproachCatalyst/MediumAdvantages
Heterogeneous Catalysis Zeolites, Metal Oxides (e.g., ZnO), Solid SuperacidsReusable, reduced waste, milder reaction conditions possible. researchgate.netresearchgate.netetsu.edu
Microwave-Assisted Synthesis Various catalystsFaster reaction rates, lower energy consumption. researchgate.net
Ionic Liquids Imidazolium-based ILsLow volatility, potential for catalyst/solvent combination, recyclability. beilstein-journals.orgnih.gov
Solvent-Free Synthesis Solid acid catalysts or neat reactantsElimination of volatile organic solvents, reduced waste. researchgate.netresearchgate.net

Management of Chemical Wastes from Production

The manufacturing of this compound, particularly through traditional Friedel-Crafts acylation, generates various waste streams that require careful management to prevent environmental contamination.

Waste Classification and Handling Protocols

The primary waste products from the conventional synthesis include:

Acidic Waste: Hydrogen chloride (HCl) gas is a major byproduct. chemguide.co.ukyoutube.com

Catalyst Residues: The reaction work-up generates significant quantities of aluminum chloride residues, which are often hydrolyzed to aluminum hydroxide (B78521). google.com

Organic Solvents: Solvents used in the reaction and for extraction and purification contribute to organic waste streams.

Contaminated Materials: Equipment cleaning and handling can result in contaminated solid waste, such as filter cakes and personal protective equipment. dartmouth.edu

Under the Resource Conservation and Recovery Act (RCRA) in the United States, these wastes may be classified as hazardous due to their characteristics (e.g., corrosivity (B1173158) for acidic waste) or because they are listed wastes from specific industrial processes. epa.govepa.gov For instance, spent halogenated solvents are often listed as F-wastes (F001, F002). epa.govumd.edu Wastes from organic chemical manufacturing can fall under the K-list. epa.gov

Handling Protocols:

Proper handling of these wastes is crucial. This includes:

Segregation: Different waste streams should be collected separately to facilitate treatment and disposal. dartmouth.edu

Labeling: All waste containers must be clearly labeled with their contents and associated hazards. uio.no

Containment: Liquid wastes should be stored in appropriate, sealed containers to prevent leaks and spills. dartmouth.edu

Neutralization: Acidic waste streams, like those containing HCl, should be neutralized before disposal. youtube.com

Recovery: Where feasible, solvents should be recovered and recycled. tandfonline.com

Disposal: Hazardous waste must be disposed of through licensed and certified facilities in accordance with local and national regulations. dartmouth.edu

The following table outlines potential waste streams and their likely classifications.

Waste StreamPotential RCRA ClassificationHandling and Disposal Considerations
Hydrogen Chloride (gas) D002 (Corrosivity)Scrubbing, neutralization.
Aluminum Chloride Residues Dependent on characterizationNeutralization, precipitation, and disposal as solid waste. google.com
Spent Organic Solvents (e.g., Dichloromethane) F001/F002 (Spent halogenated solvents)Segregation, recovery/recycling, or incineration. epa.govumd.edu
Contaminated Solid Waste Dependent on contaminantsSecure landfilling or incineration.

Pollution Prevention and Waste Minimization Strategies

A proactive approach to waste management focuses on pollution prevention and waste minimization at the source. wjarr.comnumberanalytics.com This aligns with the principles of green chemistry and can lead to both environmental and economic benefits. fatfinger.io

Key strategies include:

Process Optimization: Fine-tuning reaction conditions (e.g., temperature, pressure, reaction time) can improve yield and reduce the formation of byproducts. tandfonline.com

Raw Material Substitution: Replacing hazardous reagents with less toxic alternatives can significantly reduce the hazardous nature of the waste generated. tandfonline.com The move towards solid acid catalysts is a prime example. researchgate.net

Solvent Management: Minimizing solvent use, substituting with greener alternatives (e.g., water, supercritical fluids, or ionic liquids), and implementing efficient solvent recovery and recycling programs are critical. tandfonline.comreachemchemicals.com

Process Intensification: The use of technologies like microreactors can enhance reaction efficiency, reduce waste, and improve safety. researchgate.net

Circular Economy Principles: Investigating the potential to reuse or find value in byproducts can turn a waste stream into a resource. For example, methods for recycling aluminum resources from Friedel-Crafts reaction waste have been developed. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methylphenyl)ethanone, and how can reaction conditions be optimized to maximize yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a 5-chloro-2-methylbenzene precursor. Chlorination is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Optimize yield by controlling temperature (60–80°C) and using polar aprotic solvents (e.g., dichloromethane). Monitor reaction progress via TLC and purify via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodology : Use ¹H/¹³C NMR to confirm the methyl and chloro substituents on the aromatic ring. IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹). HPLC-MS ensures purity (>95%) and identifies by-products. For structural ambiguities (e.g., regioisomers), compare experimental data with computational predictions (DFT calculations) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound that influence its research applications?

  • Key Properties :

  • logP : ~3.2 (predicted via computational models), indicating moderate lipophilicity.
  • Solubility : Poor in water (<0.1 mg/mL), soluble in ethanol or DMSO.
  • Melting Point : ~85–90°C (experimentally determined via DSC).
    • These properties guide solvent selection for biological assays and formulation stability studies .

Q. How should researchers design biological activity screens for this compound, and what validation controls are essential?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays. Validate with dose-response curves (IC₅₀ calculation) .

Q. What structure-activity relationship (SAR) insights can be drawn from comparing this compound with halogen/methyl-substituted analogs?

  • SAR Findings :

  • The chloro substituent enhances electrophilic reactivity, critical for binding to cysteine residues in enzymes.
  • Methyl groups improve metabolic stability by steric hindrance against cytochrome P450 oxidation.
  • Substitution at the 2-position on the phenyl ring optimizes spatial alignment with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Purity Validation : Re-synthesize compounds and confirm purity via HPLC-MS.
  • Assay Standardization : Use identical cell lines/passage numbers and replicate experiments across labs.
  • Meta-Analysis : Compare data across studies while accounting for differences in solvent systems (e.g., DMSO concentration ≤0.1%) .

Q. What computational modeling approaches are suitable for predicting the target interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • Pharmacophore Modeling : Identify critical electrostatic/hydrophobic features using Schrödinger’s Phase .

Q. What experimental strategies best characterize the compound's interactions with cytochrome P450 enzymes?

  • Methodology :

  • Kinetic Assays : Measure enzyme inhibition (IC₅₀) using human liver microsomes and LC-MS to quantify metabolite formation.
  • CYP Isoform Profiling : Use recombinant CYP3A4/2D6 to identify isoform-specific interactions .

Q. How does pH affect the stability of this compound in various solvent systems?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed ketones).
  • Optimal Storage : Store in anhydrous ethanol at –20°C to prevent hydrolysis .

Q. What advanced chromatographic methods are required to separate and identify by-products from its synthesis?

  • Methodology :

  • GC-MS : Resolve volatile by-products (e.g., acetylated intermediates) using a DB-5 column.
  • Preparative HPLC : Isolate non-volatile impurities (e.g., di-chlorinated analogs) with a C18 column and acetonitrile/water gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.